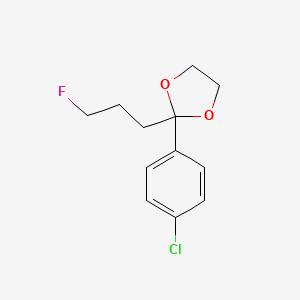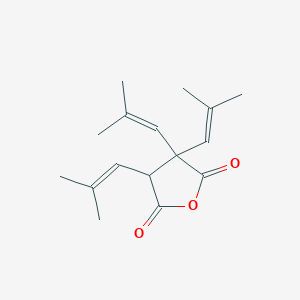
9,10-Dibromooctadecyl 9,10-dibromooctadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dibromooctadecyl 9,10-dibromooctadecanoate: is an organic compound that belongs to the class of brominated fatty acid esters. This compound is characterized by the presence of bromine atoms at the 9th and 10th positions of both the octadecyl and octadecanoate chains. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dibromooctadecyl 9,10-dibromooctadecanoate typically involves the bromination of octadecyl and octadecanoate precursors. The reaction is carried out under controlled conditions to ensure the selective bromination at the 9th and 10th positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. The use of continuous flow reactors and automated systems ensures consistent product quality and high efficiency. The bromination reaction is monitored using advanced analytical techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the desired product is obtained.
Análisis De Reacciones Químicas
Types of Reactions
9,10-Dibromooctadecyl 9,10-dibromooctadecanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups such as hydroxyl (OH) or amino (NH2) groups.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Substitution Reactions: Formation of hydroxyl or amino derivatives.
Reduction Reactions: Formation of hydrocarbons.
Oxidation Reactions: Formation of carboxylic acids or aldehydes.
Aplicaciones Científicas De Investigación
9,10-Dibromooctadecyl 9,10-dibromooctadecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as a modulator of enzyme activity.
Medicine: Investigated for its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of 9,10-Dibromooctadecyl 9,10-dibromooctadecanoate involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of enzyme activity. Additionally, the compound can interact with lipid membranes, altering their properties and affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 9,10-dibromooctadecanoate: Similar in structure but differs in the ester group.
9,10-Dibromoanthracene: Contains bromine atoms at the 9th and 10th positions but has an anthracene core instead of a fatty acid chain.
Uniqueness
9,10-Dibromooctadecyl 9,10-dibromooctadecanoate is unique due to its dual bromination on both the octadecyl and octadecanoate chains, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific bromination patterns and functionalities.
Propiedades
Número CAS |
64936-62-5 |
|---|---|
Fórmula molecular |
C36H68Br4O2 |
Peso molecular |
852.5 g/mol |
Nombre IUPAC |
9,10-dibromooctadecyl 9,10-dibromooctadecanoate |
InChI |
InChI=1S/C36H68Br4O2/c1-3-5-7-9-14-20-26-32(37)34(39)28-22-16-11-12-19-25-31-42-36(41)30-24-18-13-17-23-29-35(40)33(38)27-21-15-10-8-6-4-2/h32-35H,3-31H2,1-2H3 |
Clave InChI |
UPHQMKLIHWBHSU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(C(CCCCCCCCOC(=O)CCCCCCCC(C(CCCCCCCC)Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl [bis(phenylsulfanyl)methyl]phosphonate](/img/structure/B14494209.png)
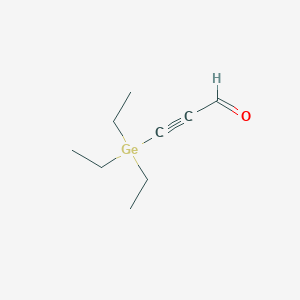



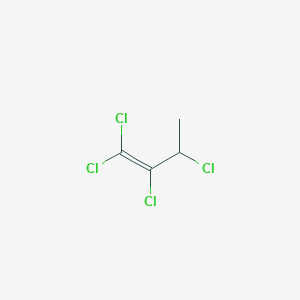
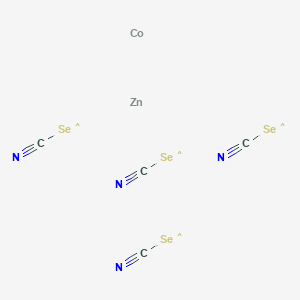
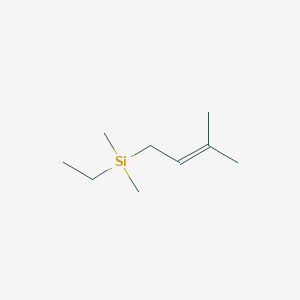
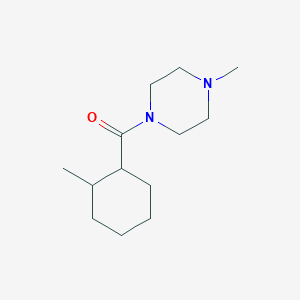
![N-Methoxy-1-phenyl-1-[(E)-phenyldiazenyl]methanimine](/img/structure/B14494270.png)
